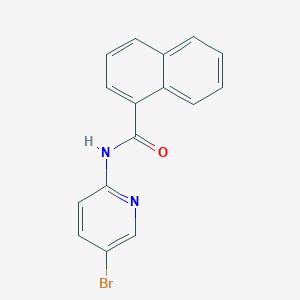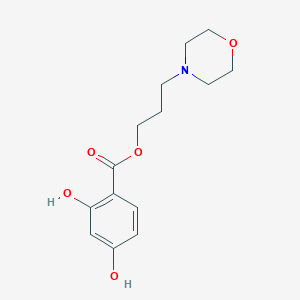![molecular formula C18H19BrN2O3 B5357154 5-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5357154.png)
5-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has gained attention in recent years due to its ability to inhibit the activity of a specific protein, which plays a critical role in various physiological and pathological processes.
Applications De Recherche Scientifique
5-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein that is overexpressed in many types of cancer. In inflammation and autoimmune disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines, which play a critical role in the development and progression of these diseases.
Mécanisme D'action
5-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-2-furamide exerts its effects by inhibiting the activity of a specific protein, which is known as bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. By inhibiting the activity of BRD4, this compound can modulate the expression of various genes that are involved in physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of pro-inflammatory cytokine production, and the modulation of gene expression. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical process for the elimination of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-2-furamide in lab experiments is its specificity for BRD4, which allows researchers to study the role of this protein in various physiological and pathological processes. In addition, this compound is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one of the limitations of using this compound is its potential off-target effects, which can lead to unintended consequences and complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 5-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-2-furamide, including the identification of new therapeutic applications, the development of more potent and selective inhibitors, and the elucidation of the molecular mechanisms underlying its effects. In addition, future studies should focus on the optimization of the synthesis method for this compound, which can improve its yield and purity and facilitate its use in lab experiments. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, can improve its pharmacokinetic properties and increase its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 5-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-2-furamide involves several steps, starting with the reaction of 2-furancarboxylic acid with thionyl chloride to produce 2-furancarbonyl chloride. This intermediate is then reacted with diethylamine to form 2-furamide. The final step involves the reaction of 2-furamide with 1-phenyl-2-bromoethene and diethylamine to produce this compound.
Propriétés
IUPAC Name |
5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-21(4-2)18(23)14(12-13-8-6-5-7-9-13)20-17(22)15-10-11-16(19)24-15/h5-12H,3-4H2,1-2H3,(H,20,22)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQBTAUTEVRBNU-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B5357076.png)
![8,8-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5357092.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2-propanol](/img/structure/B5357103.png)
![3-{[(2-sec-butylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5357105.png)
![2-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-5-methylphenol](/img/structure/B5357114.png)
![3-[3-cinnamoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5357119.png)
![N-(5-chloro-2-methylphenyl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5357120.png)

![methyl 2-methyl-6-oxo-7-[3-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5357129.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5357131.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5357147.png)
![1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline](/img/structure/B5357157.png)

![2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5357166.png)